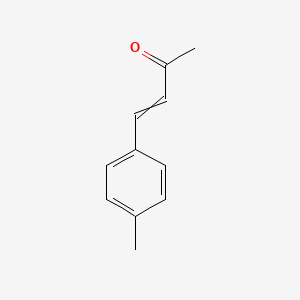

4-(4-Methylphenyl)but-3-en-2-one

Description

BenchChem offers high-quality 4-(4-Methylphenyl)but-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenyl)but-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

4-(4-methylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3 |

InChI Key |

USXMUOFSQBSHGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methylphenyl)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylphenyl)but-3-en-2-one, a substituted chalcone (B49325) with potential applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and biological evaluation, and explores its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

4-(4-Methylphenyl)but-3-en-2-one, also known as p-tolylbutenone, is an α,β-unsaturated ketone that belongs to the chalcone family. Chalcones are a class of naturally occurring compounds found in various plants and are precursors to flavonoids. They have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural simplicity and ease of synthesis of chalcones make them attractive scaffolds for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers and professionals working with 4-(4-Methylphenyl)but-3-en-2-one.

Chemical and Physical Properties

4-(4-Methylphenyl)but-3-en-2-one is a solid at room temperature. It is important to note that two CAS numbers are often associated with this compound: 3160-38-1 and 4023-84-1, with the latter often specifically referring to the (E)-isomer[1].

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | (E)-4-(4-methylphenyl)but-3-en-2-one | [1] |

| Synonyms | 4-(p-Tolyl)-3-buten-2-one, p-Tolylbutenone, 4-Methylbenzylideneacetone | |

| CAS Number | 3160-38-1, 4023-84-1 ((E)-isomer) | [1] |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Appearance | Yellowish solid |

Physical Properties

| Property | Value | Reference |

| Melting Point | 29-33 °C | |

| Boiling Point | 280.6 °C (Predicted) | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone (B3395972). |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.49 (d, J=16.2 Hz, 1H), 7.41 (d, J=8.1 Hz, 2H), 7.18 (d, J=8.0 Hz, 2H), 6.67 (d, J=16.2 Hz, 1H), 2.39 (s, 3H), 2.37 (s, 3H) | PubChem CID: 5463195 |

| ¹³C NMR (CDCl₃) | δ (ppm): 198.3, 143.1, 140.7, 131.9, 129.8, 128.4, 126.9, 27.2, 21.5 | PubChem CID: 5463195 |

| Infrared (IR) | Major peaks (cm⁻¹): 1665 (C=O), 1605 (C=C), 1515, 1180, 980, 815 | PubChem CID: 107388 |

| Mass Spectrometry (MS) | m/z: 160 (M+), 145, 117, 91, 65 | PubChem CID: 107388 |

Synthesis

4-(4-Methylphenyl)but-3-en-2-one is commonly synthesized via a Claisen-Schmidt condensation, which is a type of aldol (B89426) condensation, between p-tolualdehyde and acetone.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

p-Tolualdehyde

-

Acetone

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

In a flask, dissolve p-tolualdehyde in a minimal amount of ethanol.

-

Add an equimolar amount of acetone to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise to the cooled mixture with continuous stirring.

-

Allow the reaction to stir in the ice bath for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into cold distilled water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water to remove any remaining base.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-(4-methylphenyl)but-3-en-2-one.

Biological Activities and Experimental Protocols

Chalcones, including 4-(4-methylphenyl)but-3-en-2-one, have been reported to exhibit a range of biological activities. The most prominent among these are their potential as cytotoxic and antimicrobial agents.

Cytotoxicity

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

4-(4-Methylphenyl)but-3-en-2-one stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 4-(4-methylphenyl)but-3-en-2-one in the complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

4-(4-Methylphenyl)but-3-en-2-one stock solution (in DMSO)

-

Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of 4-(4-methylphenyl)but-3-en-2-one in MHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Signaling Pathway

While the specific signaling pathway modulated by 4-(4-methylphenyl)but-3-en-2-one is not yet fully elucidated, studies on the parent compound, chalcone, provide a likely model for its mechanism of action in cancer cells. Chalcone has been shown to induce apoptosis and inhibit cell survival by targeting the mitochondrial pathway and the NF-κB signaling pathway in human bladder cancer cells[1].

Disclaimer: The following signaling pathway is based on studies of the parent chalcone and is presented as a representative model for the potential mechanism of 4-(4-methylphenyl)but-3-en-2-one. Further research is required to confirm the specific molecular targets of this substituted derivative.

Proposed Apoptotic and Anti-Survival Pathway

The diagram below illustrates the proposed mechanism by which chalcones may induce apoptosis and inhibit cell survival.

Caption: Proposed signaling pathway for chalcone-induced apoptosis.

Conclusion

4-(4-Methylphenyl)but-3-en-2-one is a versatile compound with a straightforward synthesis and promising biological activities. This technical guide provides a foundational resource for researchers interested in exploring its potential in drug discovery and development. The provided experimental protocols offer a starting point for in vitro evaluation, and the proposed signaling pathway serves as a framework for mechanistic studies. Further investigation into the specific molecular targets and in vivo efficacy of 4-(4-methylphenyl)but-3-en-2-one is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Methylphenyl)but-3-en-2-one via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-Methylphenyl)but-3-en-2-one, a valuable intermediate in organic synthesis, through the Claisen-Schmidt condensation. This document details the underlying chemical principles, provides a robust experimental protocol, and presents key data in a clear and accessible format.

Introduction

The Claisen-Schmidt condensation is a reliable and widely utilized carbon-carbon bond-forming reaction in organic chemistry. It is a crossed-aldol condensation that occurs between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. This reaction is particularly effective in the synthesis of α,β-unsaturated ketones, which are versatile precursors for a variety of more complex molecules.

This guide focuses on the base-catalyzed synthesis of 4-(4-Methylphenyl)but-3-en-2-one from 4-methylbenzaldehyde (B123495) and acetone (B3395972). The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate yields the final α,β-unsaturated ketone product.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of 4-(4-Methylphenyl)but-3-en-2-one is as follows:

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521), in an alcoholic solvent like ethanol. The basic conditions facilitate the deprotonation of the α-carbon of acetone to form a reactive enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the more stable, conjugated enone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) |

| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 1.019 | -6 |

| Acetone | C₃H₆O | 58.08 | 0.784 | -95 |

| Sodium Hydroxide | NaOH | 40.00 | 2.13 | 318 |

| 4-(4-Methylphenyl)but-3-en-2-one | C₁₁H₁₂O | 160.21 | - | 33-37[1] |

Experimental Protocol

This protocol is adapted from established procedures for Claisen-Schmidt condensations.[2]

4.1. Materials and Equipment:

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Acetone

-

Sodium Hydroxide (NaOH)

-

95% Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Pipettes

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Melting point apparatus

4.2. Procedure:

-

Reaction Setup: In a clean round-bottom flask, dissolve 4-methylbenzaldehyde (e.g., 10 mmol, 1.20 g) in acetone (e.g., 20 mmol, 1.46 mL, 1.15 g). Note: Using an excess of the enolizable ketone (acetone) can help to minimize the self-condensation of the aldehyde and the formation of the bis-addition product.

-

Addition of Catalyst: To the stirred solution, slowly add a 10% aqueous solution of sodium hydroxide (e.g., 5 mL). The addition should be done dropwise to control the reaction temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for approximately 30 minutes. A yellow precipitate of 4-(4-Methylphenyl)but-3-en-2-one should form.

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold distilled water to remove any remaining sodium hydroxide and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.

-

Drying and Characterization: Dry the purified product in a desiccator. Determine the yield and characterize the product by its melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

5.1. Signaling Pathway: Claisen-Schmidt Condensation Mechanism

References

Spectroscopic Characterization of 4-(4-Methylphenyl)but-3-en-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 4-(4-Methylphenyl)but-3-en-2-one, a valuable intermediate in organic synthesis. The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties, alongside a standard experimental protocol for its synthesis, to aid researchers in its unambiguous identification and utilization.

Spectroscopic Data

The structural elucidation of 4-(4-Methylphenyl)but-3-en-2-one relies on the complementary information obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy. The data presented herein corresponds to the predominantly trans isomer of the compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The characteristic signals for 4-(4-Methylphenyl)but-3-en-2-one are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Experimental Protocols

A standard and efficient method for the synthesis of 4-(4-Methylphenyl)but-3-en-2-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde (p-tolualdehyde) with a ketone (acetone).

Synthesis of 4-(4-Methylphenyl)but-3-en-2-one via Claisen-Schmidt Condensation

Materials:

-

p-Tolualdehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

Procedure:

-

A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

-

A mixture of p-tolualdehyde and acetone in ethanol is prepared in a separate flask and cooled in an ice bath.

-

The cold sodium hydroxide solution is added dropwise to the stirred aldehyde-ketone mixture, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) to allow the condensation to proceed.

-

The reaction mixture is then poured into cold water, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-(4-methylphenyl)but-3-en-2-one.

Spectroscopic Characterization Protocol

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

IR Spectroscopy:

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or as a KBr pellet if it is a solid.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of 4-(4-Methylphenyl)but-3-en-2-one.

Caption: Workflow for the synthesis and spectroscopic analysis of 4-(4-Methylphenyl)but-3-en-2-one.

Physical properties of 4-(4-methylphenyl)but-3-en-2-one

An In-depth Technical Guide to the Physical Properties of 4-(4-methylphenyl)but-3-en-2-one

Introduction

4-(4-methylphenyl)but-3-en-2-one, also known as 4-(p-tolyl)but-3-en-2-one, is an organic compound with the chemical formula C₁₁H₁₂O.[1] It is characterized by a butenone core substituted with a para-methylphenyl group.[1] This compound primarily exists as the trans-isomer and is a solid at room temperature. It serves as a valuable intermediate in various organic syntheses.[1] This guide provides a comprehensive overview of its physical properties, the experimental methods used to determine them, and a visualization of its synthesis.

Physical and Chemical Properties

The physical and chemical properties of 4-(4-methylphenyl)but-3-en-2-one are summarized in the table below. These properties are crucial for its handling, application in chemical reactions, and for the development of new synthetic methodologies.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O[1][2] |

| Molecular Weight | 160.21 g/mol [1][2][3] |

| Appearance | Yellow crystalline solid[1][2] |

| Melting Point | 29-33 °C[1][2] |

| Boiling Point | ~280.6 °C (Predicted)[1][2] |

| Density | 0.999 ± 0.06 g/cm³ (Predicted)[2] |

| LogP (Octanol/Water) | 2.65[4] |

| CAS Number | 3160-38-1[2][3][5] |

Experimental Protocols

The determination of the physical properties of 4-(4-methylphenyl)but-3-en-2-one relies on standard laboratory techniques. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Thermometer

-

Sample of 4-(4-methylphenyl)but-3-en-2-one

Procedure:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. This range is reported as the melting point. For 4-(4-methylphenyl)but-3-en-2-one, this range is 29-33 °C.[1][2]

Boiling Point Determination (Predicted)

The reported boiling point is a predicted value, likely obtained through computational modeling based on the compound's structure. Experimental determination would typically involve distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

-

Boiling chips

Procedure:

-

The compound is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The flask is heated, and the temperature is monitored.

-

The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid is in equilibrium with its vapor, is recorded as the boiling point.

LogP (Octanol/Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel

-

n-Octanol

-

Water

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC)

-

Sample of 4-(4-methylphenyl)but-3-en-2-one

Procedure (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases.

-

The mixture is allowed to separate into two distinct layers.

-

The concentration of the compound in each layer is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. For 4-(4-methylphenyl)but-3-en-2-one, the LogP is 2.65.[4]

Synthesis Pathway

4-(4-methylphenyl)but-3-en-2-one can be synthesized via an aldol (B89426) condensation reaction between p-tolualdehyde and acetone. The following diagram illustrates the general workflow for this synthesis.

References

- 1. Buy (E)-4-(4-methylphenyl)but-3-en-2-one | 4023-84-1 [smolecule.com]

- 2. 4-(4-METHYLPHENYL)-3-BUTEN-2-ONE 97 | 3160-38-1 [chemicalbook.com]

- 3. 3-Buten-2-one, 4-(4-methylphenyl)- | C11H12O | CID 5463195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-4-(4-methylphenyl)-3-buten-2-one [stenutz.eu]

- 5. 4-(4-Methylphenyl)-3-buten-2-one | C11H12O | CID 107388 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Substituted Chalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are natural phenols characterized by a core 1,3-diphenyl-2-propen-1-one scaffold.[1][2] This structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[4] Found abundantly in edible plants, chalcones and their synthetic derivatives have garnered significant attention from the medicinal chemistry community due to their straightforward synthesis, typically via the Claisen-Schmidt condensation, and their broad spectrum of pharmacological activities.[2][3] These activities include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, making them privileged scaffolds in drug discovery and development.[2][3] This guide provides an in-depth overview of the key biological activities of substituted chalcones, supported by quantitative data, detailed experimental protocols, and visualizations of relevant molecular pathways and workflows.

Anticancer Activities

Chalcone (B49325) derivatives have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines.[5][6] Their anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis.[1][7] The presence and position of various substituents on the aromatic rings play a crucial role in modulating their potency and selectivity.[6]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various substituted chalcones are commonly quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against several cancer cell lines is presented below.

| Chalcone Derivative/Compound | Cancer Cell Line | IC50 Value | Reference |

| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | HCT-116 (Colon) | 0.60 µM | [8] |

| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | MCF-7 (Breast) | 0.89 µM | [8] |

| Chalcone Derivative 5 (with 2,4-dichlorobenzenesulfonamide (B1301883) moiety) | AGS (Gastric) | < 1.0 µg/mL | [8] |

| Chalcone Derivative 7 (with 2,4-dichlorobenzenesulfonamide moiety) | HL-60 (Leukemia) | < 1.57 µg/mL | [8] |

| Trimethoxy derivative 61 (α-phthalimido-chalcone) | HepG2 (Liver) | 1.62 µM | [6] |

| Chalcone 60 (functionalized platinum complex) | HepG-2 (Liver) | 0.33 µM | [6] |

| Chalcone with 4-methoxy substitution (diaryl ether moiety) | MCF-7 (Breast) | 3.44 ± 0.19 µM | [6] |

| Bromo-chalcone derivative 15 | Gastric Cancer Cells | 3.57–5.61 µM | [9] |

| Thiazole Chalcone 178 (4-Methoxyphenyl substituted) | A549 (Lung) | 1.39 µM | [10] |

| Chalcone 2 | T47D (Breast) | 44.67 µg/mL | [11] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism for the anticancer activity of chalcones is the induction of apoptosis, often through the intrinsic or mitochondrial pathway.[12][13] This process involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to increased mitochondrial membrane permeability.[12][13] This, in turn, triggers the release of cytochrome c and the subsequent activation of caspase cascades (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death.[13] Some chalcones have also been shown to modulate critical signaling pathways like PI3K/AKT/mTOR.[12]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the chalcone derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[8]

Antimicrobial Activities

Substituted chalcones exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][5] Their mechanism of action is thought to involve the disruption of microbial membranes, inhibition of key enzymes, or interference with microbial nucleic acid synthesis. The lipophilicity and electronic properties conferred by different substituents are key determinants of their antimicrobial potency.[14][15]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for quantifying antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

| Chalcone Derivative/Compound | Microorganism | MIC Value (µg/mL) | Reference |

| O-OH Chalcone (2'-hydroxy) | Methicillin-resistant S. aureus (MRSA) | 25-50 | [14] |

| M-OH Chalcone (3'-hydroxy) | Methicillin-resistant S. aureus (MRSA) | 98.7 ± 43.3 | [14] |

| P-OH Chalcone (4'-hydroxy) | Methicillin-resistant S. aureus (MRSA) | 108.7 ± 29.6 | [14] |

| Fluoro-substituted Chalcone 3 | Candida albicans | 15.62 | [16] |

| Fluoro-substituted Chalcone 4 | Candida albicans | 15.62 | [16] |

| Fluoro-substituted Chalcone 23 | Staphylococcus aureus | Most active of series | [16] |

| Trifluoromethyl-substituted Chalcone 13 | Candida parapsilosis | 15.6 | [17] |

| Trifluoromethyl-substituted Chalcone 14 | Staphylococcus aureus | Most active of series | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[18]

-

Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the chalcone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

Reading Results: The MIC is determined as the lowest concentration of the chalcone derivative at which there is no visible growth (turbidity) in the well.[18]

Antioxidant Activities

Chalcones are effective antioxidants due to their ability to scavenge free radicals and chelate metal ions.[19][20] The presence of hydroxyl groups on the aromatic rings significantly enhances their antioxidant capacity, as these groups can readily donate a hydrogen atom to stabilize free radicals.[19]

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant potential is often expressed as an IC50 value, indicating the concentration required to scavenge 50% of the free radicals in the assay.

| Chalcone Derivative/Compound | Assay | IC50 Value | Reference |

| 4,2'-dihydroxy-3,5-dimethoxychalcone (C7) | DPPH Scavenging | Potent activity reported | [19] |

| JVF3 (Flavonol) | DPPH Scavenging | 61.4 µM | [21] |

| JVC2 (Chalcone) | Lipid Peroxidation | 33.64 µM | [21] |

| Chalcone 3b | NO Scavenging | < 300 µM | [22] |

| Chalcone C1 | DPPH Scavenging | 364 µM | [23] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and straightforward method for evaluating the free-radical scavenging ability of compounds.[24]

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have a deep violet color.[24]

-

Test Solutions: Prepare a stock solution of the chalcone derivative (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).[24]

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each chalcone dilution.

-

Include a positive control (e.g., ascorbic acid) and a blank (methanol without the test compound).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant results in a color change from violet to pale yellow, causing a decrease in absorbance.[22]

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

-

Data Analysis: Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Anti-inflammatory Activities

Chalcones have been identified as potent anti-inflammatory agents.[25][26] They can inhibit the production and release of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins (B1171923) (PGE2), and cytokines like TNF-α and various interleukins.[27][28] Their mechanism often involves the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[27]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

| Chalcone Derivative/Compound | Assay/Model | Activity/Result | Reference |

| (E)-1-(2,4-dihydroxyphenyl)-3-(4-dimethylamino)phenyl)prop-2-en-1-one (3f) | Xylene-induced ear edema (mice) | 62% inhibition | [25] |

| (E)-3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one (3h) | Xylene-induced ear edema (mice) | 68% inhibition | [25] |

| Ibuprofen (Reference Drug) | Xylene-induced ear edema (mice) | 53% inhibition | [25] |

| Chromene 3 carbaldehyde-acetaminophen chalcone | Inhibition of albumin denaturation | 97.55% inhibition @ 500 µg/mL | [29] |

| 2',5'-dihydroxychalcone | Polymyxin B-induced hind-paw edema (mice) | Remarkable inhibitory effect | [30] |

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IKK complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Many chalcones exert their anti-inflammatory effects by inhibiting IκB phosphorylation and degradation, thereby preventing NF-κB nuclear translocation.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acgpubs.org [acgpubs.org]

- 18. mdpi.com [mdpi.com]

- 19. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bot Verification [rasayanjournal.co.in]

- 21. ijcea.org [ijcea.org]

- 22. jacsdirectory.com [jacsdirectory.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis and activity of novel chalcone acetaminophen derivatives [wisdomlib.org]

- 30. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Chalcones: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological evaluation, and medicinal chemistry applications of the chalcone (B49325) scaffold for researchers, scientists, and drug development professionals.

Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This versatile chemical framework is prevalent in a variety of edible plants, fruits, and vegetables.[2][3] The unique structural and electronic properties of chalcones contribute to their broad spectrum of pharmacological activities, making them a "privileged structure" in medicinal chemistry.[3] Chalcone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents, attracting considerable interest in the development of novel therapeutics.[2][4][5][6]

Synthetic Strategies: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[1] This method is favored for its operational simplicity, the ready availability of starting materials, and generally high yields.[1] Variations of this reaction, including acid-catalyzed and microwave-assisted syntheses, have also been developed to improve efficiency and yield.[2][7]

General Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a typical procedure for the synthesis of a chalcone derivative.[8]

Materials:

-

Substituted acetophenone (1 equivalent)

-

Substituted benzaldehyde (1 equivalent)

-

Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 40%)[8]

-

Dilute hydrochloric acid (HCl)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol within a round-bottom flask.

-

Cool the flask in an ice bath to between 0-5 °C.

-

Slowly add the aqueous NaOH or KOH solution dropwise to the reaction mixture while maintaining the low temperature and stirring continuously.[8]

-

Continue to stir the reaction mixture at room temperature for a period of 12-24 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[8]

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the crude chalcone product.[8]

-

Collect the precipitate by vacuum filtration, wash with cold water, and allow it to dry.

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[1]

The general workflow for the synthesis and initial biological evaluation of chalcone derivatives is depicted below.

Anticancer Applications

Chalcone derivatives have demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[4][9][10] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and key signaling pathways.[4][11]

| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-imidazole hybrid (28) | HCT116 | 1.123 - 20.134 | [4] |

| Chalcone-imidazole hybrid (29) | HCT116, MCF-7, 143B | 0.597 - 19.995 | [4] |

| Chalcone-tetrazole hybrid (32) | HCT116, PC-3, MCF-7 | 0.6 - 3.7 (µg/mL) | [4] |

| Chalcone-coumarin hybrid (40) | HEPG2, K562 | 0.65 - 2.02 | [4] |

| Licochalcone A | Various | Varies | [4] |

| Xanthohumol | Various | Varies | [4] |

Key Signaling Pathways in Anticancer Activity

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Many chalcones exert their anticancer effects by inhibiting this pathway, leading to decreased cell viability and induction of apoptosis.

Anti-inflammatory Applications

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Chalcones have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as Nuclear Factor-kappa B (NF-κB).[12][13]

| Chalcone Derivative | Assay | IC50 (µM) | Reference |

| Chalcone derivatives (59) | NF-κB inhibition | 1.17 - 3.43 | [4] |

| Licochalcone A | Inhibition of IL-6 and TNF-α secretion | Varies | [12] |

| Synthetic Chalcones | Inhibition of NO production | Varies | [14] |

Key Signaling Pathways in Anti-inflammatory Activity

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. Chalcones can inhibit this pathway by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[3][13]

Antimicrobial and Antioxidant Applications

Chalcones exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][7][15] Their antioxidant properties are attributed to their ability to scavenge free radicals and inhibit enzymes involved in oxidative stress.[5][7]

| Chalcone Derivative | Organism/Assay | MIC/IC50 | Reference |

| Quinoline-based chalcone (51) | M. tuberculosis H37Rv | 10 - 80 µM | [5] |

| Thio-based chalcone (90) | Biofouling strains | 0.058 - 0.22 µM | [5] |

| Polyhydroxylated chalcones (96-98, 100, 102) | MRSA | 6.25 - 250 µM | [5] |

| Bischalcone (188) | α-glucosidase inhibition | 23.7 µM | [5] |

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][14]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chalcone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the chalcone derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The chalcone scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, continues to fuel research in medicinal chemistry. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of chalcones into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. scielo.br [scielo.br]

- 8. benchchem.com [benchchem.com]

- 9. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 12. Effects of chalcone derivatives on players of the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(4-Methylphenyl)but-3-en-2-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-methylphenyl)but-3-en-2-one, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining these values. The methodologies outlined are based on established and reliable techniques suitable for a laboratory setting.

Introduction

4-(4-Methylphenyl)but-3-en-2-one, also known as p-methylbenzalacetone, is an organic compound with the molecular formula C₁₁H₁₂O.[1][2][3] It is a solid at room temperature with a melting point in the range of 29-33 °C.[1][4] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, formulation development, and analytical chemistry. Solubility dictates the choice of solvent for reactions, purification processes like crystallization, and the preparation of solutions for analysis.

Quantitative Solubility Data

While specific quantitative solubility data for 4-(4-methylphenyl)but-3-en-2-one in a range of common organic solvents is not extensively documented in readily available literature, the following table provides a template for the systematic recording of experimentally determined solubility values. Researchers are encouraged to populate this table using the experimental protocol detailed in the subsequent section.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Ethanol | 25 | UV-Vis Spectrophotometry | ||

| Methanol | 25 | UV-Vis Spectrophotometry | ||

| Acetone | 25 | UV-Vis Spectrophotometry | ||

| Ethyl Acetate | 25 | UV-Vis Spectrophotometry | ||

| Dichloromethane | 25 | UV-Vis Spectrophotometry | ||

| Chloroform | 25 | UV-Vis Spectrophotometry | ||

| Toluene | 25 | UV-Vis Spectrophotometry | ||

| Hexane | 25 | UV-Vis Spectrophotometry |

Note: The solubility of non-polar compounds like 4-(4-methylphenyl)but-3-en-2-one is expected to be higher in less polar organic solvents. It is described as being soluble in organic solvents and insoluble in water.[5] A related compound, 4-phenyl-3-buten-2-one, is freely soluble in alcohol, benzene, chloroform, and diethyl ether, and very slightly soluble in water and petroleum ether.

Experimental Protocol: Determination of Solubility using the Shake-Flask Method and UV-Vis Spectrophotometry

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6][7][8] The concentration of the dissolved solute in the saturated solution can then be accurately measured using UV-Vis spectrophotometry, provided the compound has a chromophore that absorbs in the UV-Vis range.

Materials and Equipment

-

4-(4-Methylphenyl)but-3-en-2-one (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or appropriate for the solvent)

Procedure

Part 1: Preparation of Saturated Solutions

-

Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of 4-(4-methylphenyl)but-3-en-2-one. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). The mixtures should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[9]

Part 2: Sample Processing

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any suspended solid particles that could interfere with the concentration measurement.

Part 3: Concentration Determination by UV-Vis Spectrophotometry

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-(4-methylphenyl)but-3-en-2-one of known concentrations in the solvent of interest.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.[10]

-

Analysis of Saturated Solution: Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 4-(4-methylphenyl)but-3-en-2-one.

Caption: Workflow for determining the solubility of an organic compound.

Logical Relationship in Solubility Testing

This diagram outlines the decision-making process based on the solubility of a compound in different types of solvents, which is a fundamental practice in qualitative organic analysis.

Caption: Qualitative analysis of organic compound solubility.

References

- 1. Buy (E)-4-(4-methylphenyl)but-3-en-2-one | 4023-84-1 [smolecule.com]

- 2. 3-Buten-2-one, 4-(4-methylphenyl)- | C11H12O | CID 5463195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Methylphenyl)-3-buten-2-one | C11H12O | CID 107388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-METHYLPHENYL)-3-BUTEN-2-ONE 97 | 3160-38-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. tandfonline.com [tandfonline.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Chalcone Compounds: Natural Sources, Synthetic Analogues, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are widely distributed in the plant kingdom and serve as precursors for the biosynthesis of other flavonoids and isoflavonoids.[2] The unique chemical architecture of chalcones imparts a broad spectrum of biological activities, making them a focal point of intensive research in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the natural sources of chalcones, synthetic methodologies for the preparation of their analogues, detailed experimental protocols, and an exploration of the key signaling pathways they modulate.

Natural Sources of Chalcone (B49325) Compounds

Chalcones are abundant in a variety of plant families, with significant concentrations found in the Leguminosae, Asteraceae, and Moraceae families.[3] Edible plants such as fruits, vegetables, spices, and tea are common dietary sources of these bioactive molecules.

Table 1: Prominent Natural Sources of Chalcone Compounds

| Plant Family | Plant Species | Common Name | Major Chalcone(s) | Reference(s) |

| Leguminosae | Glycyrrhiza glabra | Licorice | Licochalcone A, Isoliquiritigenin | [1][4] |

| Moraceae | Morus alba | White Mulberry | Morachalcone A | [5] |

| Asteraceae | Helichrysum aureonitens | Golden Everlasting | Helichrysetin | [5] |

| Solanaceae | Solanum lycopersicum | Tomato | Naringenin chalcone | [1] |

| Rosaceae | Malus domestica | Apple | Phloretin | [1] |

| Zingiberaceae | Boesenbergia pandurata | Fingerroot | Panduratin A | [1] |

| Humulus | Humulus lupulus | Hops | Xanthohumol | [6][7] |

| Fabaceae | Psoralea corylifolia | Babchi | Isobavachalcone | [2] |

| Anacardiaceae | Rhus verniciflua | Varnish tree | Butein | [6] |

Synthetic Analogues of Chalcone Compounds

The therapeutic potential of natural chalcones has spurred the development of a vast array of synthetic analogues. The primary and most versatile method for synthesizing chalcones is the Claisen-Schmidt condensation , an aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025), typically catalyzed by a base or an acid.[6][8]

General Synthetic Methodologies

Modern synthetic approaches have focused on improving the efficiency, yield, and environmental footprint of chalcone synthesis. These include:

-

Conventional Claisen-Schmidt Condensation: This classic method involves the reaction of an acetophenone and a benzaldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent.[6]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often improves product yields.[9]

-

Solvent-Free Synthesis (Grinding Method): This environmentally friendly approach involves the grinding of solid reactants with a solid base, eliminating the need for organic solvents.[1]

-

Synthesis of Heterocyclic Analogues: Chalcone analogues incorporating heterocyclic rings such as pyridine, pyrrole, benzimidazole, and quinoline (B57606) have been synthesized to explore novel biological activities.[8][10]

Quantitative Data on Synthetic Yields

The yield of chalcone synthesis is influenced by the specific reactants, catalysts, and reaction conditions. The following tables summarize representative yields for different synthetic methods.

Table 2: Yields of Chalcone Synthesis via Conventional Claisen-Schmidt Condensation

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference(s) |

| Acetophenone | Benzaldehyde | NaOH/Ethanol (B145695) | 2-4 h | 85-95 | [1] |

| 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | KOH/Methanol (B129727) | 12 h | 78 | [8] |

| 2-Acetylnaphthalene | 4-Methoxybenzaldehyde | KOH/Methanol | 8 h | 85 | [11] |

Table 3: Yields of Chalcone Synthesis via Microwave-Assisted Synthesis

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Power/Temp | Time (min) | Yield (%) | Reference(s) |

| Acetophenone | Vanillin | KOH/Ethanol | 180 W | 5 | 97.64 | [10] |

| 4-Hydroxyacetophenone | Vanillin | KOH/Ethanol | 180 W | 5 | 80.65 | [10] |

| Acetylferrocene | 4-Chlorobenzaldehyde | KOH/Ethanol | 100°C | 1-5 | 92 | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation of a natural chalcone and the synthesis of a chalcone analogue.

Isolation of a Chalcone from a Natural Source (Example: Licochalcone A from Glycyrrhiza glabra)

Protocol 3.1: Extraction and Isolation of Licochalcone A

-

Plant Material Preparation: Air-dry the roots of Glycyrrhiza glabra and grind them into a fine powder.

-

Extraction: Macerate the powdered roots with 95% ethanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate (B1210297).

-

Column Chromatography: Subject the ethyl acetate fraction, which is typically rich in licochalcone A, to column chromatography on silica (B1680970) gel.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Purification: Combine the fractions containing licochalcone A and purify further by recrystallization from a suitable solvent like methanol to obtain pure crystals.

-

Characterization: Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis of a Chalcone Analogue (Example: (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one)

Protocol 3.2: Conventional Claisen-Schmidt Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve 1.50 g (10 mmol) of 4-methoxyacetophenone and 1.51 g (10 mmol) of 4-nitrobenzaldehyde (B150856) in 30 mL of ethanol.

-

Reaction Initiation: Cool the mixture in an ice bath and slowly add 10 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Product Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid (HCl) until the solution is neutral (pH ~7).

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from ethanol to obtain pure yellow crystals of (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.

-

Characterization: Dry the purified crystals and determine their melting point. Confirm the structure using IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Signaling Pathways and Molecular Mechanisms

Chalcones exert their diverse biological effects by modulating a variety of cellular signaling pathways. Their ability to interact with key regulatory proteins makes them attractive candidates for the development of targeted therapies.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival. Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers. Many chalcones have been shown to inhibit the NF-κB pathway.[4][12]

Figure 1: Chalcones inhibit the canonical NF-κB signaling pathway by targeting the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Certain chalcones, such as Licochalcone A, have demonstrated the ability to modulate MAPK signaling.[2][13]

Figure 2: Certain chalcones can inhibit the MAPK/ERK signaling pathway by interfering with the phosphorylation cascade, particularly at the level of MEK and ERK. This inhibition can lead to decreased activation of downstream transcription factors, ultimately suppressing genes involved in cell proliferation and survival.

Conclusion

Chalcone compounds represent a privileged scaffold in medicinal chemistry, offering a rich source of naturally occurring bioactive molecules and a versatile template for the design of novel therapeutic agents. Their straightforward synthesis and diverse biological activities, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, underscore their potential in the development of new treatments for a wide range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge on the natural sources, synthesis, and biological mechanisms of this important class of compounds. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of chalcone analogues will undoubtedly pave the way for their clinical translation.

References

- 1. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Claisen-Schmidt condensation for chalcone synthesis

An In-depth Technical Guide to the Mechanism of Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are precursors in the biosynthesis of various flavonoids and isoflavonoids.[1] These compounds have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The biological versatility of chalcones is largely attributed to their reactive α,β-unsaturated ketone moiety.[1]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2] This reaction is a type of crossed aldol (B89426) condensation that occurs between an aromatic ketone (like acetophenone) that has α-hydrogens and an aromatic aldehyde (like benzaldehyde) that lacks α-hydrogens.[1][3] The reaction can be catalyzed by either a base or an acid and proceeds through an aldol addition followed by a dehydration step to yield the final α,β-unsaturated ketone.[3][4]

Core Mechanism of Claisen-Schmidt Condensation

The Claisen-Schmidt condensation can be performed under either basic or acidic conditions, with the base-catalyzed pathway being the most common.[4][5]

Base-Catalyzed Mechanism

The base-catalyzed reaction is a three-step process involving the formation of a resonance-stabilized enolate, a nucleophilic attack on the aldehyde, and a final dehydration step.[3]

-

Enolate Formation : A strong base, typically a hydroxide (B78521) like NaOH or KOH, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone). This deprotonation forms a resonance-stabilized enolate ion, which acts as the key nucleophile in the reaction.[1][3]

-

Nucleophilic Attack : The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Since the aldehyde lacks α-hydrogens, it cannot self-condense, which favors the desired crossed-condensation product.[1] This step results in the formation of an intermediate β-hydroxy ketone, also known as an aldol adduct.[1]

-

Dehydration : The aldol adduct is generally unstable and readily undergoes base-catalyzed dehydration (elimination of a water molecule).[3] This final step is thermodynamically driven by the formation of a highly conjugated system, where the new double bond is conjugated with both the aromatic ring and the carbonyl group, resulting in the stable chalcone product.[1]

Caption: Base-catalyzed mechanism of chalcone synthesis.

Acid-Catalyzed Mechanism

Although less common, acid catalysis is also effective for chalcone synthesis, particularly for base-sensitive substrates.[6] The mechanism involves the formation of an enol intermediate.

-

Enol Formation : The ketone is protonated by the acid catalyst at the carbonyl oxygen, which increases the acidity of the α-hydrogens. A weak base (like the solvent or the conjugate base of the acid) removes an α-hydrogen to form a neutral enol intermediate.

-

Nucleophilic Attack : The enol, acting as a nucleophile, attacks the protonated carbonyl carbon of the aldehyde. This forms a protonated aldol adduct.

-

Dehydration : The adduct loses a proton from the carbonyl group and is then protonated at the hydroxyl group, forming a good leaving group (H₂O). Subsequent elimination of water and a final deprotonation yield the α,β-unsaturated ketone (chalcone).

Quantitative Data Analysis

The yield and efficiency of the Claisen-Schmidt condensation are highly dependent on the choice of substrates, catalyst, solvent, and reaction conditions. The following table summarizes data from various experimental protocols.

| Aldehyde | Ketone | Catalyst / Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde (B42025) | Acetophenone (B1666503) | NaOH / Ethanol (B145695) | Room Temp, 24h | 59% | [1][7] |

| Benzaldehyde | Acetophenone | NaOH / CTAB (aq) | Room Temp, 24h | 83% | [7] |

| Benzaldehyde | Acetophenone | KOH / Ethanol | 4-6 hours | Not specified | [8] |

| 4-chlorobenzaldehyde | Acetophenone | NaOH / Solvent-free | Grinding, 10 min | High Purity | [9] |

| Benzaldehyde | 4'-chloroacetophenone | NaOH / Solvent-free | Grinding | Not specified | [9] |

| Benzaldehyde | Acetophenone | HAlMSN / Solvent-free | 298 K | 97% | [10] |

| Benzaldehyde | Acetophenone | K-NP / Water | Not specified | 98% | [11] |

| Benzaldehyde | Acetophenone | Zn-NP / Water | Not specified | 96% | [11] |

Experimental Protocols

The versatility of the Claisen-Schmidt condensation allows for various experimental setups, from traditional solvent-based methods to greener, solvent-free approaches.

Protocol 1: Conventional Synthesis using Sodium Hydroxide in Ethanol

This protocol is a standard and widely used method for chalcone synthesis.[1][3]

-

Materials :

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Substituted Acetophenone (1.0 eq)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Dilute Hydrochloric Acid (HCl)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

-

Procedure :

-

Dissolve equimolar amounts of the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL) in a round-bottom flask.[3]

-

Cool the mixture in an ice bath while stirring continuously.[3]

-

Prepare an aqueous solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C.[3]

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.[3] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing approximately 200g of crushed ice.[3]

-

Acidify the mixture with dilute HCl until the pH is neutral to precipitate the crude product.[3][8]

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.[3]

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[3]

-

Protocol 2: Solvent-Free Synthesis using Grinding

This "green chemistry" approach reduces the use of organic solvents and can lead to shorter reaction times and simpler workup procedures.[3][12]

-

Materials :

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Substituted Acetophenone (1.0 eq)

-

Solid NaOH or KOH pellet

-

Mortar and pestle

-

-

Procedure :

-

Place the substituted acetophenone (e.g., 5 mmol) and the substituted benzaldehyde (e.g., 5 mmol) into a porcelain mortar.[3][12]

-

Add powdered or pelletized NaOH or KOH (e.g., 5 mmol) to the mixture.[3][12]

-

Grind the mixture vigorously with a pestle for 5-15 minutes. The reaction mixture will typically become a paste and may solidify.[3][12]

-

After grinding, add cold water to the mortar and continue to grind to break up the solid mass.[3]

-

Transfer the contents to a beaker and collect the solid product by vacuum filtration.

-

Wash the product with cold water and dry. The crude chalcone is often of sufficient purity, but it can be recrystallized from 95% ethanol for higher purity.[12]

-

Caption: A logical workflow for chalcone synthesis and purification.

Conclusion

The Claisen-Schmidt condensation is a robust, versatile, and highly efficient method for the synthesis of chalcones, which are valuable scaffolds in drug discovery and development.[3] By carefully selecting reactants, catalysts, and reaction conditions, researchers can synthesize a diverse library of chalcone derivatives with high yields. The detailed mechanisms and protocols provided in this guide offer a comprehensive framework for the synthesis, purification, and analysis of these medicinally important compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. rsc.org [rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide: Thermal Properties and Stability of 4-(4-Methylphenyl)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylphenyl)but-3-en-2-one, a derivative of the chalcone (B49325) family, is a compound of interest in organic synthesis and potentially in medicinal chemistry. Its utility as a precursor in various chemical reactions necessitates a thorough understanding of its physical and chemical properties, particularly its thermal behavior and stability. This technical guide provides a concise overview of the known thermal properties of 4-(4-Methylphenyl)but-3-en-2-one, alongside detailed, generalized experimental protocols for its thermal analysis. Furthermore, this guide illustrates key synthetic pathways relevant to this class of compounds.

Chemical Identity

| Property | Value |

| IUPAC Name | (3E)-4-(4-methylphenyl)but-3-en-2-one |

| Synonyms | 4-(p-Tolyl)-3-buten-2-one, p-methylbenzalacetone |

| CAS Number | 3160-38-1[1], 4023-84-1[2] |

| Molecular Formula | C₁₁H₁₂O[1][2][3][4] |

| Molecular Weight | 160.21 g/mol [1][2][3][4] |

Thermal Properties

The thermal properties of a compound are critical for determining its appropriate storage, handling, and reaction conditions. The known thermal data for 4-(4-Methylphenyl)but-3-en-2-one are summarized below.

| Thermal Property | Value |

| Melting Point | 29-33 °C[1] |

| Boiling Point (Predicted) | ~280.6 °C |

| Decomposition Temperature | Not experimentally determined |

Thermal Stability

To ascertain the precise thermal stability and decomposition profile of 4-(4-Methylphenyl)but-3-en-2-one, experimental analysis using TGA and DSC is essential. The following sections outline detailed, generalized protocols for performing such analyses on organic compounds of this nature.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 4-(4-Methylphenyl)but-3-en-2-one by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-